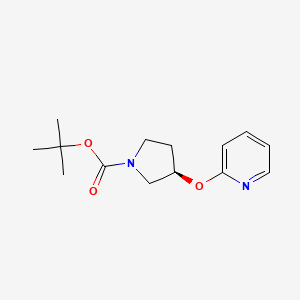
(R)-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“®-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C14H20N2O3 . It has an average mass of 264.320 Da and a monoisotopic mass of 264.147400 Da . This compound is not intended for human or veterinary use but is often used for research purposes.
Molecular Structure Analysis
The molecular structure of “®-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate” consists of a pyrrolidine ring attached to a pyridin-2-yloxy group and a tert-butyl carboxylate group . It has one defined stereocenter .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 359.4±32.0 °C at 760 mmHg, and a flash point of 171.1±25.1 °C . It has 5 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds . Its polar surface area is 52 Å2 .Scientific Research Applications
Summary of the Application
Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Methods of Application or Experimental Procedures
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . The procedure involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . A vial containing a mixture of 2-aminopyridine (1 mmol), and α-bromoketone (1 mmol) was placed in a microwave synthesizer. The vial was subjected to microwave irradiation programmed at 65 °C, 120 W, and 1 bar pressure .
Summary of Results or Outcomes
The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign . The synthesis of imidazo[1,2-a]pyridines from different 2-aminopyridines with various α-bromoketones was successful .
2. Synthesis of Imidazo[1,2-a]pyridine Based 1,2,3-Triazole Amide Derivatives
Summary of the Application
Imidazo[1,2-a]pyridine based 1,2,3-triazole amide derivatives have been synthesized . These compounds have been evaluated for in-vitro anticancer activity against two human cancer cell lines: HeLa and MCF-7 .
Methods of Application or Experimental Procedures
The synthesis of these compounds involves a series of chemical reactions, including the formation of a 1,2,3-triazole ring and the attachment of an amide group . The structures of the synthesized compounds were confirmed by 1H and 13C NMR, and mass spectra .
Summary of Results or Outcomes
The synthesized compounds showed promising in-vitro anticancer activity against two human cancer cell lines: HeLa and MCF-7 .
3. Synthesis of Imidazo[1,2-a]pyridine Based 1,2,3-Triazole Amide Derivatives
Summary of the Application
Imidazo[1,2-a]pyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Methods of Application or Experimental Procedures
Synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Summary of Results or Outcomes
The synthesis of imidazo[1,2-a]pyridines from different 2-aminopyridines with various α-bromoketones was successful . The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .
properties
IUPAC Name |
tert-butyl (3R)-3-pyridin-2-yloxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-9-7-11(10-16)18-12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBUDAIEOISMCW-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

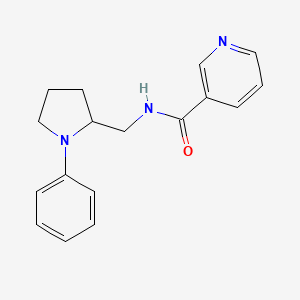
![(1S,2R,5S,6R)-Tricyclo[4.2.1.02,5]nonan-3-one](/img/structure/B2476662.png)
![5-(3,4-Difluorophenyl)-7-methoxy-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2476663.png)
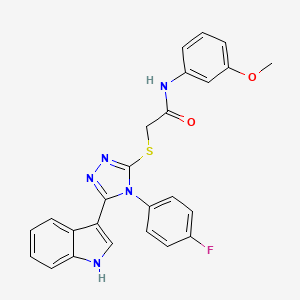
![3,5-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2476666.png)
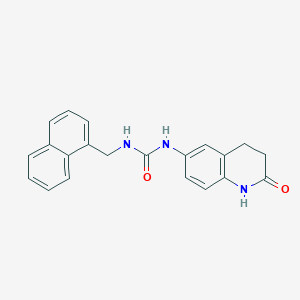
![N1-(4-chlorobenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2476671.png)
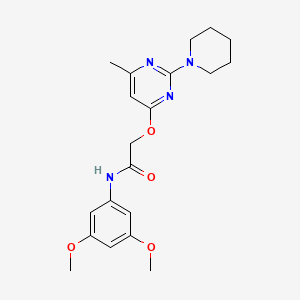
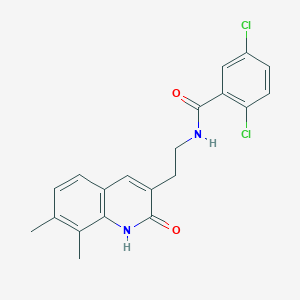
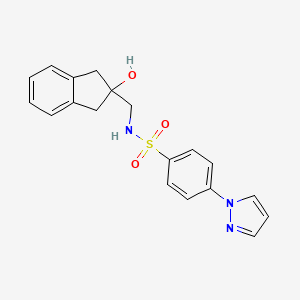

![8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane](/img/structure/B2476679.png)

![1,3-Benzothiazol-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2476684.png)